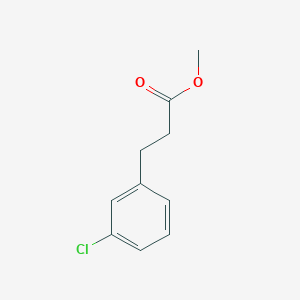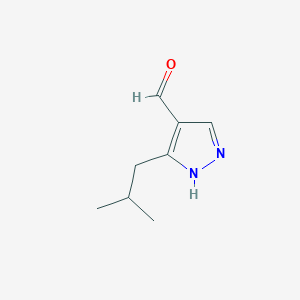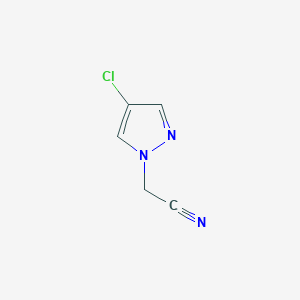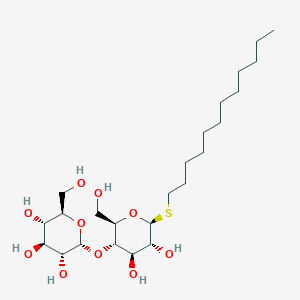
(R)-2-Methyl-1-((S)-1-Phenylethyl)piperidin-4-on
Übersicht
Beschreibung
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is a chiral piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound features a piperidinone core, which is a six-membered ring containing one nitrogen atom and a ketone functional group.
Wissenschaftliche Forschungsanwendungen
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can lead to selective biological activity.
Industry: Used in the production of pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the condensation of (S)-1-phenylethylamine with a suitable ketone, followed by cyclization and reduction steps . Reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of piperidine derivatives, including ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, often involves large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. Catalysts such as palladium or rhodium are commonly used in hydrogenation steps to achieve the desired stereochemistry .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols or amines.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group can yield ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-ol, while oxidation can produce ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one carboxylic acid .
Wirkmechanismus
The mechanism of action of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethyl-2,6-diphenyl piperidin-4-one oxime
- 3,3-Dimethyl-2,6-diphenyl piperidin-4-one oxime
- 3-Isopropyl-2,6-diphenyl piperidin-4-one oxime
Uniqueness
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one is unique due to its specific chiral centers, which can lead to selective interactions with biological targets. This stereochemistry can result in different pharmacological properties compared to other piperidin-4-one derivatives .
Eigenschaften
IUPAC Name |
(2R)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGIRAQPVLKDBV-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)













